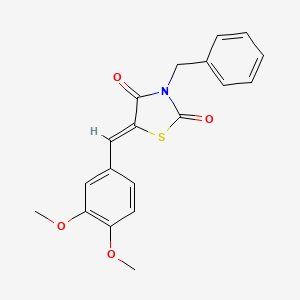

(5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5Z)-3-benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-23-15-9-8-14(10-16(15)24-2)11-17-18(21)20(19(22)25-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUDSGKKLZMAV-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-dimethoxybenzaldehyde with a thiazolidine-2,4-dione derivative under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The benzyl and dimethoxybenzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with varying degrees of saturation.

Scientific Research Applications

(5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Materials Science: It is explored for its potential use in the development of organic electronic materials and nonlinear optical materials.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various organic transformations.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinedione Derivatives

Structural Modifications and Substituent Effects

Core Modifications

- Thiazolidine-2,4-dione vs. Thioxo Derivatives :

Replacement of the 2,4-dione with a thioxo group (e.g., (5Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) alters electronic properties, reducing hydrogen-bonding capacity but enhancing electrophilicity. This substitution impacts PPARγ binding affinity and metabolic stability .

Position 3 Substituents

- Benzyl vs. Aminoethyl/Alkyl Chains: The benzyl group in the target compound confers higher lipophilicity compared to aminoethyl derivatives (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione), which exhibit improved solubility but reduced membrane permeability .

- Hybrid Structures :

Benzimidazole-TZD hybrids (e.g., (5Z)-5-[3(4)-(1H-benzimidazol-2-ylmethoxy)benzylidene]-TZDs) integrate dual pharmacophores, enhancing PPARγ/GLUT-4 modulation and antidiabetic efficacy .

Position 5 Substituents

- 3,4-Dimethoxybenzylidene vs. Other Aromatic Groups :

- 4-Ethoxybenzylidene : Derivatives like (Z)-5-(4-ethoxybenzylidene)-TZDs show comparable PPARγ activation but lower metabolic stability due to increased susceptibility to demethylation .

- Halogenated Benzylidenes : Chloro- or bromo-substituted analogs (e.g., (Z)-5-(3-chloro-5-methoxybenzylidene)-TZDs) exhibit enhanced anticancer activity but reduced hypoglycemic effects due to altered electronic profiles .

- Hydroxybenzylidenes : Compounds with dihydroxybenzylidene groups (e.g., (Z)-5-(3,5-dihydroxybenzylidene)-TZDs) demonstrate improved antioxidant activity but lower bioavailability .

Biological Activity

(5Z)-3-benzyl-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its biological activity, focusing on its effects on mitochondrial respiration, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 398.46 g/mol |

| IUPAC Name | This compound |

Mitochondrial Respiration Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on mitochondrial respiration. In various studies comparing it to UK5099 (a potent mitochondrial pyruvate carrier inhibitor), it showed enhanced inhibitory capacity on mitochondrial respiration in Drosophila melanogaster models. Specifically, the compound reversed the adverse effects of high-fat diets on longevity and metabolic changes in these models .

Antioxidant Activity

The compound has been studied for its antioxidant properties. Thiazolidinediones generally exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This activity is crucial for potential therapeutic applications in metabolic disorders where oxidative stress plays a significant role.

Anticancer Potential

Thiazolidinediones have been investigated for their anticancer properties. Studies have indicated that derivatives of thiazolidinediones can induce apoptosis in cancer cells through various mechanisms. For instance, certain analogs demonstrated cytotoxic effects against specific cancer cell lines with IC50 values lower than those of reference drugs like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Benzyl Substitution : The presence of benzyl groups enhances lipophilicity and cellular uptake.

- Dimethoxy Substitution : The 3,4-dimethoxy substitution contributes to increased potency by stabilizing the compound's interaction with target proteins.

The SAR analysis indicates that modifications at the benzyl position can significantly alter the compound's biological activity.

Case Studies

Several case studies have highlighted the effectiveness of thiazolidinediones in various biological contexts:

- Drosophila Model : A study demonstrated that treatment with this compound resulted in improved survival rates and extended lifespan under high-fat dietary conditions .

- Cancer Cell Lines : In vitro studies revealed that specific derivatives exhibited selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells . The presence of methoxy groups was linked to enhanced anticancer activity.

Q & A

Intermediate Research Question

- Solvent selection : Slow evaporation of ethanol or methanol solutions promotes ordered crystal growth .

- Temperature gradients : Gradual cooling from 50°C to room temperature reduces nucleation sites .

- Seeding : Introduce microcrystals to induce controlled growth.

- Refinement : Use SHELXL for structure solution, leveraging twin correction algorithms for multi-component crystals .

How do methoxy substituents influence electronic properties and reactivity of the benzylidene group?

Advanced Research Question

The 3,4-dimethoxy groups:

- Enhance electron density : Methoxy donors increase conjugation, stabilizing the benzylidene moiety and altering redox potentials (confirmed via cyclic voltammetry) .

- Modulate hydrophobicity : LogP calculations indicate improved membrane permeability compared to non-substituted analogs .

- Direct regioselectivity : Electrophilic substitution occurs preferentially at the 5-position of the benzylidene ring in halogenation reactions .

What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?

Intermediate Research Question

- Cell-based assays : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

- Enzymatic assays : Test COX-2 inhibition using fluorometric kits (IC values <10 μM suggest potency) .

- Oxidative stress models : Assess ROS scavenging in HO-treated fibroblasts via DCFH-DA fluorescence .

How does structural variation in analogs affect pharmacological profiles?

Advanced Research Question

- Thiazole vs. triazole rings : Thiazolo[3,2-b]triazole hybrids show enhanced π-π stacking with DNA targets compared to thiazolidinediones .

- Substituent effects : 3-Benzyl groups improve metabolic stability over allyl derivatives (t > 120 min in microsomal assays) .

- Bioisosteric replacements : Replacing methoxy with ethoxy groups maintains activity but alters pharmacokinetics (e.g., prolonged half-life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.